molecular formula C11H17NO B1289560 3-(Benzylamino)-2-methylpropan-1-ol CAS No. 858834-71-6

3-(Benzylamino)-2-methylpropan-1-ol

Cat. No.: B1289560
CAS No.: 858834-71-6
M. Wt: 179.26 g/mol
InChI Key: HJARAYMXDYVLBL-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylpropan-1-ol is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a 2-methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropan-1-ol typically involves the reaction of benzylamine with 2-methylpropan-1-ol under specific conditions. One common method is the Aza-Michael addition, where benzylamine reacts with an acrylate derivative to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehyde or benzyl ketone, while reduction can produce benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

3-(Benzylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with similar structural features but lacking the 2-methylpropan-1-ol moiety.

    2-Methylpropan-1-ol: Another related compound that lacks the benzylamino group.

Uniqueness

3-(Benzylamino)-2-methylpropan-1-ol is unique due to the combination of the benzylamino and 2-methylpropan-1-ol moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

IUPAC Name

3-(benzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJARAYMXDYVLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593343
Record name 3-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858834-71-6
Record name 3-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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